molecular formula C9H10ClNO2 B11947030 2-Chloroethyl N-phenylcarbamate CAS No. 3747-48-6

2-Chloroethyl N-phenylcarbamate

Cat. No.: B11947030
CAS No.: 3747-48-6
M. Wt: 199.63 g/mol
InChI Key: QYQGDFBVSZVCKQ-UHFFFAOYSA-N
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Description

2-Chloroethyl N-phenylcarbamate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.639 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-chloroethanol under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance . One such method includes the reaction of dimethyl carbonate with aniline derivatives in the presence of a suitable catalyst . This method is preferred due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroethyl N-phenylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chloroethyl group allows for targeted interactions with nucleophiles, making it a valuable compound in various applications .

Biological Activity

2-Chloroethyl N-phenylcarbamate, with the molecular formula C9H10ClNO2 and a molecular weight of 199.639 g/mol, is an organic compound characterized by a chloroethyl group attached to a phenylcarbamate moiety. This unique structure imparts distinct reactivity and biological activity, making it a subject of interest in various fields including chemistry, biology, and medicine.

The compound is known for its ability to interact with biological macromolecules, particularly proteins and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, potentially leading to their inactivation. This mechanism underlies its proposed applications in enzyme inhibition and as a therapeutic agent.

Key Mechanisms:

  • Covalent Bond Formation: The chloroethyl group reacts with nucleophiles in proteins.
  • Enzyme Inhibition: By modifying key residues in enzymes, it can inhibit their activity.
  • Potential Anticancer Activity: Its ability to damage DNA suggests potential use in cancer therapies.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties: Studies have shown that this compound can induce cell death through mechanisms involving DNA damage. This makes it a candidate for further investigation as an anticancer agent.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although detailed investigations are needed to confirm these effects.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
AnticancerInduces apoptosis in cancer cells; DNA damage
Enzyme InhibitionModifies enzyme activity through covalent bonding
AntimicrobialPotential activity against various pathogens
Protein ModificationAlters protein function via covalent interactions

Case Studies

  • Anticancer Activity Study:
    A study demonstrated the compound's ability to induce apoptosis in specific cancer cell lines by damaging DNA. The research highlighted its potential as a chemotherapeutic agent due to its selective targeting of cancerous cells while sparing normal cells.
  • Enzyme Interaction Analysis:
    Research focused on the interaction of this compound with various enzymes showed that it could effectively inhibit enzyme activity by forming stable adducts. This property was particularly noted in studies involving proteases and kinases, suggesting its utility in biochemical research.
  • Antimicrobial Effects:
    Preliminary investigations into the antimicrobial properties of this compound indicated effectiveness against certain bacterial strains. However, further studies are required to elucidate the specific mechanisms and efficacy levels.

Properties

CAS No.

3747-48-6

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloroethyl N-phenylcarbamate

InChI

InChI=1S/C9H10ClNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

QYQGDFBVSZVCKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCCl

physical_description

Solid;  [MSDSonline]

Origin of Product

United States

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